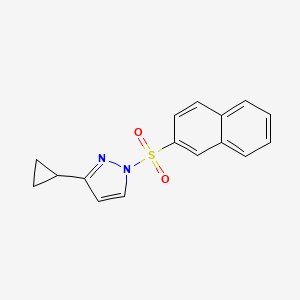

3-环丙基-1-(2-萘甲磺酰基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

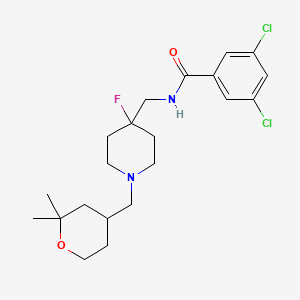

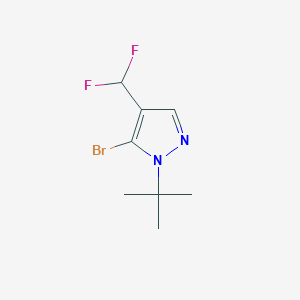

The compound "3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a naphthylsulfonyl group suggests potential interactions with biological targets, while the cyclopropyl group could influence the compound's reactivity and stability.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the gold(I)-catalyzed cyclization of cyclopropylidene-tethered propargylic alcohols, which allows for the construction of polycyclic compounds in an atom-economic manner . Another method involves the cyclization of epoxides/aldehydes with sulfonyl hydrazides catalyzed by silicotungstic acid (H4SiW12O40), which provides a green approach for the synthesis of 3,4-disubstituted 1H-pyrazoles . Although these methods do not directly describe the synthesis of the specific compound , they provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is influenced by the substituents attached to the pyrazole ring. In the case of "3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole," the naphthylsulfonyl group would contribute to the aromatic character and potential planarity of the molecule, while the cyclopropyl group could introduce strain and influence the overall conformation of the molecule. The synthesis of related naphthyl-pyrazole conjugates has been reported, which can serve as selective chemosensors, indicating the importance of the molecular structure in determining the compound's properties and applications .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the naphthyl group can participate in Diels-Alder reactions, as seen in the synthesis of factor Xa inhibitors . The cyclopropyl group can be involved in ring-opening reactions under certain conditions, which can lead to the formation of new chemical entities . The reactivity of the sulfonyl group can also be exploited in synthetic chemistry, as it can act as an electrophile in certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-cyclopropyl-1-(2-naphthylsulfonyl)-1H-pyrazole" would be influenced by its molecular structure. The presence of the naphthyl group could increase the compound's hydrophobicity, while the sulfonyl group could introduce polar character, affecting solubility and potential interactions with biological molecules. The cyclopropyl group might affect the compound's stability and reactivity. The synthesis of similar compounds has shown that they are readily soluble in DMSO, which could be indicative of the solubility of the compound .

科学研究应用

临床试验中的生物分析标准化合物 3-环丙基-1-(2-萘甲磺酰基)-1H-吡唑已在氘代 PF-2413873 的合成中得到研究,用作临床试验中的生物分析标准。这涉及碱催化的交换进行标记和防止在测定条件下氘损失的策略 (Rozze & Fray, 2009)。

环氧合酶-2 (COX-2) 抑制剂含磺酰胺的 1,5-二芳基吡唑衍生物(结构类似于 3-环丙基-1-(2-萘甲磺酰基)-1H-吡唑)已被合成并评估其在体外和体内阻断 COX-2 的能力。发现这些化合物是 COX-2 的有效且选择性的抑制剂 (Penning 等人,1997)。

化学合成和分子重排该化合物参与化学合成和分子重排。例如,已经研究了从各种黄酮系统制备环丙基环氧化物,其中包括萘并[1,2-c]吡喃和 1H-吡喃并[4,3-b]苯并呋喃的合成 (Bennett 等人,1980)。

抗肿瘤药一类 CDK2/cyclin A/E 抑制剂,包括与 3-环丙基-1-(2-萘甲磺酰基)-1H-吡唑结构相关的化合物,显示出对 CDK2/cyclin A 的纳摩尔级抑制,并具有体内抗肿瘤活性,表明其作为抗肿瘤药的潜力 (Pevarello 等人,2004)。

杂环化合物的合成该化合物已被用于合成 2-环丙基-3-(5-芳基-1H-吡唑-3-基)-1,8-萘啶,突出了其在开发具有潜在生物活性的杂环化合物中的作用 (Bucha 等人,2014)。

抗真菌剂3-环丙基-5-(4-取代)-1-苯基-4,5-二氢-1H-吡唑的衍生物已被合成并评估为抗真菌剂。这些化合物是在离子液体-水两相体系中合成的,展示了它们在生物应用中的潜力 (Burde & Rahatgaonkar, 2019)。

催化和吡唑的合成该化合物在催化中也很重要,如使用硅钨酸合成 3,4-二取代的 1H-吡唑中所证明的那样。这突出了其在绿色化学和吡唑衍生物构建中的作用 (Yang 等人,2021)。

钯催化的芳基化该化合物的衍生物已用于钯催化的直接芳基化,展示了其在有机合成和复杂分子结构形成中的用途 (Sidhom 等人,2018)。

属性

IUPAC Name |

3-cyclopropyl-1-naphthalen-2-ylsulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,18-10-9-16(17-18)13-5-6-13)15-8-7-12-3-1-2-4-14(12)11-15/h1-4,7-11,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFUVGVKEWAONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

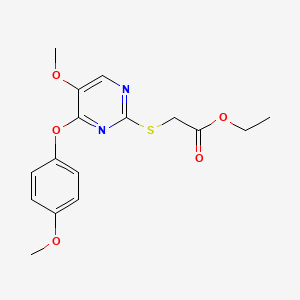

![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)

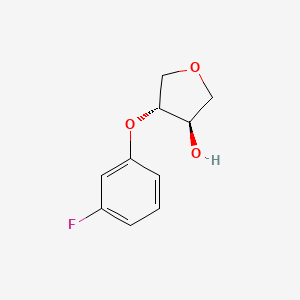

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)

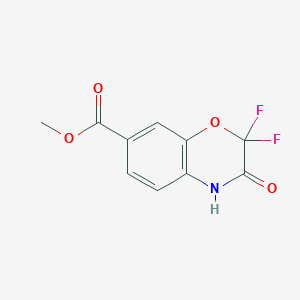

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)